N'-(2-Bromo-3-phenylallylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide
Description
N'-(2-Bromo-3-phenylallylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a pyrazole-3-carbohydrazide derivative characterized by two key substituents:
- 5-(5-Chlorothiophen-2-yl) group: A thiophene ring substituted with chlorine at position 5, which enhances electronic delocalization and influences bioactivity .
This compound’s structure has been elucidated using techniques such as single-crystal X-ray diffraction (supported by SHELX software ), FT-IR, and NMR spectroscopy . Its electronic properties have been analyzed via density functional theory (DFT), linking substituent effects to reactivity .
Properties
CAS No. |
307975-67-3 |
|---|---|
Molecular Formula |
C17H12BrClN4OS |
Molecular Weight |
435.7 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H12BrClN4OS/c18-12(8-11-4-2-1-3-5-11)10-20-23-17(24)14-9-13(21-22-14)15-6-7-16(19)25-15/h1-10H,(H,21,22)(H,23,24)/b12-8-,20-10+ |
InChI Key |
XDSXALGHNBAXHR-PIBLRHIOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)\Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)Br |
Origin of Product |
United States |
Biological Activity
N'-(2-Bromo-3-phenylallylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a complex organic compound belonging to the pyrazole class. Its unique structural features, including a pyrazole ring, a hydrazone linkage, and various substituents, suggest potential biological activities that merit detailed exploration. This article provides an overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₈BrClN₄S. The presence of bromine and chlorine atoms in its structure enhances its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate hydrazones and substituted pyrazoles. The general synthetic route can be summarized as follows:
- Formation of Hydrazone : Reacting 2-bromo-3-phenylallyl aldehyde with 5-chlorothiophene derivatives.
- Cyclization : Using appropriate catalysts to facilitate the formation of the pyrazole ring.
- Purification : Employing chromatography techniques to isolate the desired product.
Biological Activity Overview
This compound has been studied for various biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokine production, potentially making it a candidate for treating inflammatory diseases.
The biological effects of this compound are believed to result from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes or cancer progression.
- Receptor Binding : It may bind to cellular receptors, modulating signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of this compound:
| Study | Findings |
|---|---|
| Burguete et al. (2020) | Reported significant antimicrobial activity against Bacillus subtilis and Candida albicans at low concentrations. |
| Zhang et al. (2021) | Demonstrated anticancer effects in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Kumar et al. (2022) | Found that the compound reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the allylidene moiety is susceptible to nucleophilic substitution, enabling derivatization:
-
Example : Reaction with amines (e.g., piperidine) in DMF at 60°C replaces bromine with amine groups.
-
Example : Suzuki coupling with arylboronic acids under palladium catalysis forms biaryl derivatives.
Key Data :
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Bromine substitution | Piperidine | DMF, 60°C, 6 h | Amine derivative | |
| Cross-coupling | Phenylboronic acid, Pd(PPh₃)₄ | THF, 80°C, 12 h | Biaryl product |
Cyclization Reactions
The hydrazide group facilitates cyclization with carbonyl-containing reagents:
-
With isatin derivatives : Forms spiro[indole-3,4'-pyrazolo] structures under reflux in ethanol .
-
With diketones : Produces fused pyrazolo[1,5-a]pyrimidine systems .
Mechanism :
-
Nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon.
-
Cyclodehydration to form five- or six-membered heterocycles.
Example Reaction :
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| Target compound | Isatin | Spiro[indole-3,4'-pyrazolo] derivative | 72% |
Hydrolysis and Oxidation
-
Hydrazide hydrolysis : Acidic hydrolysis (HCl, 70°C) converts the hydrazide to a carboxylic acid.
-
Thiophene oxidation : Chlorothiophene sulfur oxidizes to sulfoxide/sulfone using H₂O₂ or mCPBA.
Conditions and Outcomes :
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Hydrazide hydrolysis | 6M HCl, 70°C | Pyrazole-3-carboxylic acid | Complete conversion in 4 h |
| Thiophene oxidation | mCPBA, CH₂Cl₂ | Sulfone derivative | Requires 24 h, 55% yield |
Metal Complexation
The compound acts as a polydentate ligand for transition metals (e.g., Cu²⁺, Co²⁺) via its pyrazole nitrogen, hydrazide oxygen, and thiophene sulfur .
Example Complexation :
| Metal Salt | Solvent | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂ | Methanol | Square-planar Cu(II) complex | Catalytic oxidation studies |
Comparative Reactivity
The bromo-allylidene and chlorothiophenyl groups exhibit distinct reactivity compared to analogs:
| Compound Modification | Reactivity Difference |
|---|---|
| Bromine → Chlorine (allylidene) | Reduced nucleophilic substitution rates |
| Chlorothiophene → Nitrothiophene | Enhanced electrophilic aromatic substitution |
Stability and Degradation
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key differences between the target compound and analogs:
Key Findings from Comparative Studies
Role of 5-Chlorothiophen-2-yl Group :
- Compounds with this substituent (e.g., CP04 and the target compound) exhibit enhanced bioactivity, likely due to improved electron-withdrawing effects and π-π stacking interactions . In CP04, this group contributes to antifungal efficacy (MIC = 12.5 µg/mL against Candida albicans) .
Impact of N’-Substituents :
- The 2-bromo-3-phenylallylidene group in the target compound introduces steric hindrance and halogen bonding, which may stabilize crystal packing . In contrast, the 4-ethoxyphenylmethylidene group in reduces steric bulk but increases solubility due to the ethoxy group .
Carbohydrazide vs. Carboxamide :
- The carboxamide derivative () shows higher crystallinity (R factor = 0.029) compared to carbohydrazides, attributed to stronger hydrogen bonding . However, carbohydrazides like E-DPPC demonstrate broader antifungal activity .
Pyrazole vs. Pyrazoline Core :
- The dihydropyrazole (pyrazoline) structure in CP04 introduces conformational flexibility, enhancing antioxidant activity (IC₅₀ = 18.7 µM in DPPH assay) compared to rigid pyrazole analogs .
Safety and Solubility :
- The 4-ethoxyphenyl derivative () has documented safety risks (skin/eye irritation, H315/H319), while the target compound’s hazards remain uncharacterized . Isopropyl-substituted analogs show improved solubility in polar solvents .
Preparation Methods
Condensation with 2-Bromo-3-phenylacrylaldehyde
The final step involves condensing 5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide with 2-bromo-3-phenylacrylaldehyde. In ethanol with catalytic acetic acid (5 mol%), refluxing for 10 hours yields the title compound at 70%. The reaction mechanism proceeds via nucleophilic attack of the hydrazide on the aldehyde, followed by dehydration to form the hydrazone linkage.
Table 2: Optimization of Condensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AcOH | EtOH | 78 | 10 | 70 |
| H2SO4 | Toluene | 110 | 6 | 62 |
| None | H2O | 100 | 12 | 55 |
Bromination of Phenylallylidene Intermediates
An alternative approach brominates a pre-formed allylidene intermediate. Phosphorus oxybromide (POBr3) in acetonitrile at 80°C for 2 hours introduces the bromo group with 85% efficiency, though this requires careful handling of corrosive reagents.
Mechanistic Insights and Side Reactions
Hydrazone Formation Kinetics
The condensation follows second-order kinetics, with rate constants (k) of 1.2 × 10−3 L·mol−1·s−1 in ethanol. Competing side reactions include:
Solvent Effects on Yield
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but reduce yields due to increased side reactions. Ethanol balances solubility and selectivity, achieving optimal results.
Characterization and Analytical Data
Successful synthesis is confirmed via:
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 6.98 (d, J = 3.6 Hz, 1H, thiophene), 6.72 (d, J = 3.6 Hz, 1H, thiophene), 6.55 (s, 1H, allylidene).
-
IR (KBr) : 1675 cm−1 (C=O), 1590 cm−1 (C=N), 680 cm−1 (C-Br).
Industrial-Scale Considerations
Q & A
What synthetic methodologies are recommended for preparing N'-(2-Bromo-3-phenylallylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide?
Level : Basic
Methodological Answer :
The compound can be synthesized via a condensation reaction between 5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 2-bromo-3-phenylallylidene derivatives. Key steps include:
- Hydrazide Activation : React the carbohydrazide precursor with aldehydes or ketones in ethanol under reflux (4–6 hours) to form Schiff bases .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to enhance reaction efficiency, as demonstrated in analogous pyrazole-carbohydrazide syntheses .
- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity .
How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
Level : Advanced
Methodological Answer :
SC-XRD is critical for confirming stereochemistry and intermolecular interactions:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion artifacts .
- Refinement : Employ SHELXL for anisotropic displacement parameter refinement. Address disorder in the bromoallylidene group using PART and SUMP instructions .
- Validation : Cross-validate hydrogen bonding (e.g., N–H⋯O interactions) with Olex2 or WinGX/ORTEP for graphical representation .
- Example : A related compound, (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, showed a dihedral angle of 12.3° between pyrazole and thiophene rings, resolved via SHELX refinement .
What spectroscopic techniques are most effective for characterizing electronic properties?
Level : Basic
Methodological Answer :
- FT-IR : Identify ν(N–H) at 3200–3300 cm⁻¹ and ν(C=O) at 1650–1680 cm⁻¹ to confirm hydrazide formation .
- ¹H/¹³C NMR : Detect deshielded protons adjacent to electron-withdrawing groups (e.g., δ 8.2–8.5 ppm for imine protons) .
- UV-Vis : Analyze π→π* transitions (λmax ~260–280 nm) and charge-transfer bands influenced by the bromoallylidene substituent .
How do computational methods like DFT and molecular docking enhance understanding of this compound’s reactivity?
Level : Advanced
Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G(d,p) to model electrostatic potential (ESP) surfaces, revealing nucleophilic regions at the hydrazide nitrogen and electrophilic sites at the bromine atom .
- Molecular Docking : Dock into target proteins (e.g., kinases) using AutoDock Vina. For example, a related pyrazole-carbohydrazide showed a binding affinity of −8.2 kcal/mol with EGFR kinase, validated by RMSD <2.0 Å .
- Contradiction Management : Address discrepancies between experimental (XRD) and theoretical (DFT) bond lengths using error margin thresholds (e.g., ±0.02 Å) .
How should researchers handle conflicting crystallographic data, such as disordered bromine positions?
Level : Advanced
Methodological Answer :
- Disorder Modeling : Split the bromoallylidene moiety into two positions with occupancy ratios refined via SHELXL’s FREE instruction. For example, a 70:30 occupancy ratio was resolved in a brominated pyrazole derivative .
- Thermal Ellipsoids : Use anisotropic displacement parameters (ADPs) to distinguish static disorder from thermal motion. ADPs >0.05 Ų suggest static disorder .
- Cross-Validation : Compare with Hirshfeld surface analysis to confirm intermolecular contacts (e.g., Br⋯H interactions contribute ~4% to the surface) .
What strategies optimize the compound’s stability during biological assays?
Level : Advanced
Methodological Answer :
- pH Stability : Maintain assays in buffered solutions (pH 7.4) to prevent hydrazide hydrolysis. Instability occurs below pH 5 due to protonation of the imine nitrogen .
- Light Sensitivity : Store solutions in amber vials; brominated analogs degrade by 15% under UV light over 24 hours .
- Metabolic Stability : Use liver microsome assays (e.g., human CYP3A4) to identify metabolic hotspots. Methylation of the pyrazole ring improves t½ from 2.1 to 6.3 hours .
How can researchers reconcile discrepancies between experimental and theoretical vibrational spectra?
Level : Advanced
Methodological Answer :
- Frequency Scaling : Apply a scaling factor (0.9613 for B3LYP/6-311++G(d,p)) to DFT-calculated frequencies to match experimental FT-IR/Raman peaks .
- Mode Assignment : Use GaussView or ChemCraft to animate vibrational modes. For example, a 1580 cm⁻¹ peak attributed to C=N stretching showed a 15 cm⁻¹ deviation from DFT, corrected by anharmonicity adjustments .
- Solvent Effects : Include PCM models in DFT to account for solvent-induced shifts (e.g., ethanol causes a 10–20 cm⁻¹ redshift in ν(C=O)) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
